rac N-Desmethyl Mephenytoin-D5 (Major)

Description

BenchChem offers high-quality rac N-Desmethyl Mephenytoin-D5 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac N-Desmethyl Mephenytoin-D5 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

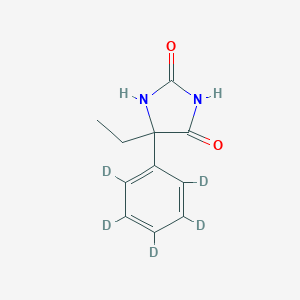

5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTWZFJEMMUFLC-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480960 | |

| Record name | rac N-Desmethyl Mephenytoin-D5 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119458-27-4 | |

| Record name | rac N-Desmethyl Mephenytoin-D5 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Hydantoin Anticonvulsant Metabolism Research

Hydantoin (B18101) derivatives are a class of organic compounds that have been a cornerstone in the management of epilepsy for many decades. pcbiochemres.com Drugs such as phenytoin (B1677684) and mephenytoin (B154092) are effective against partial and tonic-clonic seizures. pcbiochemres.com The therapeutic action of these drugs is primarily centered on their ability to stabilize neuronal membranes and inhibit the spread of seizure discharges. pcbiochemres.com

The metabolism of mephenytoin is primarily handled by several cytochrome P450 enzymes, including CYP2C19, CYP2C8, CYP2C9, CYP2B6, CYP1A2, and CYP2D6. drugbank.com The investigation into how these enzymes process hydantoin derivatives is a significant area of pharmacological research. Understanding these metabolic routes helps in predicting drug-drug interactions and individual patient responses to therapy.

Rationale for Deuterium Labeling in Pharmaceutical Metabolite Studies

In the field of pharmaceutical research, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. simsonpharma.commusechem.com Stable isotope labeling, particularly with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen), has become an invaluable tool in these studies. simsonpharma.commusechem.comclearsynth.com Deuterium-labeled compounds are molecules where one or more hydrogen atoms are replaced by deuterium atoms. clearsynth.com

The key advantage of deuterium labeling lies in the kinetic isotope effect. musechem.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond. musechem.comnih.gov As a result, deuterated compounds can exhibit enhanced metabolic stability, leading to a longer half-life in the body. musechem.comsimsonpharma.com This property is particularly useful for researchers aiming to improve the pharmacokinetic properties of a drug. musechem.com

Furthermore, deuterium-labeled compounds serve as excellent internal standards in bioanalytical techniques like mass spectrometry. musechem.com Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be easily distinguished in complex biological samples. eurisotop.com This allows for precise quantification of the drug and its metabolites, providing a clearer picture of its metabolic fate. musechem.comeurisotop.com

Overview of Stable Isotope Labeled Compounds in Bioanalytical and Metabolic Investigations

N-Demethylation as a Major Metabolic Pathway of Mephenytoin (B154092)

N-demethylation represents a significant pathway in the metabolism of mephenytoin, leading to the formation of Nirvanol, also known as N-desmethyl mephenytoin. nih.gov This reaction involves the removal of a methyl group from the nitrogen atom at the 3-position of the hydantoin (B18101) ring structure of mephenytoin. nih.gov The resulting metabolite, Nirvanol, is not an inactive byproduct but possesses its own pharmacological activity.

The N-demethylation of the S-enantiomer of mephenytoin is catalyzed by enzymes from the cytochrome P450 (CYP) superfamily, which are primarily located in the microsomal fraction of liver cells. nih.govnih.gov In vitro studies using human liver microsomes have identified several CYP isoforms involved in this biotransformation.

Notably, the process exhibits biphasic kinetics, suggesting the involvement of at least two different enzymes. sigmaaldrich.com

A high-affinity, low-capacity component: This activity is primarily attributed to CYP2C9 . It is characterized by a lower Michaelis-Menten constant (Km), indicating a higher affinity for the substrate at lower concentrations. sigmaaldrich.com

A low-affinity, high-capacity component: This activity is catalyzed predominantly by CYP2B6 . It has a much higher Km value, meaning it becomes the major contributor to N-demethylation at higher substrate concentrations. nih.govsigmaaldrich.com

Studies have shown a strong correlation between S-mephenytoin N-demethylase activity and the activity of microsomal CYP2B6. nih.gov While correlations were also observed with CYP2A6 and CYP3A4 activity, experiments with recombinant P450 isoforms and selective inhibitors have confirmed that CYP2B6 and CYP2C9 are the primary catalysts for the N-demethylation of S-mephenytoin. nih.govsigmaaldrich.com

| Enzyme Component | Primary CYP Isoform | Apparent K_m (µM) | Apparent V_max (pmol/mg protein/min) |

| High-Affinity / Low-Capacity | CYP2C9 | 150 - 174.1 | ~170.5 |

| Low-Affinity / High-Capacity | CYP2B6 | 564 - 1911 | ~3984 |

| Data derived from studies on human liver microsomes and recombinant P450 isoforms. sigmaaldrich.com |

Mephenytoin metabolism is characterized by a well-known genetic polymorphism, which leads to two distinct phenotypes in the population: extensive metabolizers (EMs) and poor metabolizers (PMs). nih.gov This polymorphism, however, is primarily associated with the aromatic hydroxylation of the S-enantiomer of mephenytoin at the 4'-position of the phenyl ring, a reaction catalyzed by CYP2C19. nih.govnih.gov Poor metabolizers have a deficient CYP2C19 activity, leading to impaired hydroxylation. nih.gov

Comparative Analysis of N-Demethylation Across Various Xenobiotic Substrates

N-demethylation is a common metabolic reaction for a wide range of xenobiotics, including many therapeutic drugs. nih.gov This process is a key part of Phase I metabolism, which generally serves to convert lipophilic compounds into more water-soluble derivatives that can be more easily excreted. nih.gov The enzymatic machinery, primarily various cytochrome P450 isoforms, is responsible for these transformations. nih.gov

For instance, the opioid analgesic meperidine undergoes extensive N-demethylation to form normeperidine, a neurotoxic metabolite. nih.gov Similar to mephenytoin, this reaction is catalyzed by multiple CYP enzymes, including CYP2B6, CYP3A4, and CYP2C19. nih.gov The relative contribution of each enzyme can vary between individuals, partly due to genetic polymorphisms in these enzymes, such as those affecting CYP2C19 and CYP2B6. nih.gov

The study of N-demethylation across different substrates reveals common principles, such as the involvement of multiple P450s and the influence of steric factors at the reaction site. nih.gov However, the specific isoforms involved and the kinetics of the reaction are substrate-dependent, highlighting the need for individual evaluation for each compound.

In Vitro Models for Elucidating Hepatic Microsomal Metabolism Pathways

The elucidation of complex metabolic pathways, such as the N-demethylation of mephenytoin, relies heavily on the use of various in vitro models that replicate the conditions of the liver. siesascs.edu.in These models are indispensable tools in drug development and toxicology. mdpi.com

| In Vitro Model | Description | Key Advantages |

| Human Liver Microsomes | Subcellular fractions containing the endoplasmic reticulum, rich in Phase I enzymes like CYPs. mdpi.com | High concentration of metabolic enzymes; allows for kinetic studies (Km, Vmax); long shelf-life. nih.govmdpi.com |

| Recombinant P450 Enzymes | Individual human CYP enzymes expressed in a cellular system (e.g., bacteria, yeast, insect cells). nih.gov | Allows for the precise identification of which specific enzyme isoform is responsible for a particular metabolic reaction. nih.gov |

| Hepatocyte Cultures | Primary liver cells cultured in 2D or 3D configurations. siesascs.edu.inmdpi.com | Contain a more complete set of Phase I and Phase II enzymes and cofactors, providing a more physiologically relevant system. siesascs.edu.in |

| Precision-Cut Liver Slices | Thin slices of intact liver tissue that can be maintained in culture for a period. siesascs.edu.in | Preserves the natural architecture and cell-cell interactions of the liver, offering a bridge between cellular assays and whole organ studies. siesascs.edu.in |

These models have been instrumental in characterizing mephenytoin metabolism. For example, human liver microsomes were used to demonstrate that N-demethylation is an NADPH-dependent reaction localized in this fraction and to determine its kinetics. nih.gov Subsequently, recombinant P450s were essential in pinpointing the specific roles of CYP2B6 and CYP2C9 in this pathway. nih.govsigmaaldrich.com

Application of Stable Isotope Labeling for Enhanced Analytical Specificity and Accuracy

The use of stable isotope-labeled internal standards, such as rac N-Desmethyl Mephenytoin-D5, is a widely accepted strategy to improve the robustness of bioanalytical assays. aptochem.comtexilajournal.com The incorporation of five deuterium atoms into the phenyl group of N-desmethyl mephenytoin results in a molecule that is chemically almost identical to the analyte of interest but has a distinct mass-to-charge ratio (m/z). clearsynth.com This key difference allows it to be distinguished by mass spectrometry, while its similar physicochemical properties ensure it behaves almost identically to the unlabeled analyte during sample preparation and analysis. aptochem.comscioninstruments.com

Mass Spectrometry-Based Quantification Utilizing Deuterated Internal Standards (LC-MS, GC-MS, LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites in complex biological matrices due to its high sensitivity and selectivity. thermofisher.comnih.gov In this technique, the deuterated internal standard, rac N-Desmethyl Mephenytoin-D5, is added to biological samples (e.g., plasma or urine) at a known concentration before sample processing. europa.eu

During analysis, both the analyte (N-desmethyl mephenytoin) and the internal standard (rac N-Desmethyl Mephenytoin-D5) co-elute from the liquid chromatography column and are subsequently ionized and detected by the mass spectrometer. aptochem.com The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. nih.gov

The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric approach effectively corrects for variations that can occur during sample extraction, injection, and ionization, thereby significantly improving the accuracy and precision of the measurement. texilajournal.comscioninstruments.com

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of mephenytoin and its metabolites. researchgate.net Similar to LC-MS/MS, the use of a deuterated internal standard like rac N-Desmethyl Mephenytoin-D5 is crucial for accurate quantification, compensating for potential variability in the derivatization and injection steps often required in GC-MS methods.

A summary of typical mass spectrometry parameters is presented in Table 1.

| Parameter | Description | Typical Value/Setting |

| Ionization Mode | Electrospray Ionization (ESI) | Positive or Negative mode can be used, with positive mode often showing greater signal intensity for mephenytoin and its metabolites. nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Specific precursor and product ion pairs are monitored for both the analyte and the deuterated internal standard. |

| Precursor Ion (Analyte) | m/z of N-Desmethyl Mephenytoin | Varies based on adduct formation ([M+H]+, [M+Na]+, etc.) |

| Product Ion (Analyte) | Specific fragment ion of N-Desmethyl Mephenytoin | Selected for its stability and intensity. |

| Precursor Ion (IS) | m/z of rac N-Desmethyl Mephenytoin-D5 | Expected to be +5 Da higher than the analyte. |

| Product Ion (IS) | Specific fragment ion of rac N-Desmethyl Mephenytoin-D5 | Often the same fragment as the analyte, or a fragment retaining the deuterium label. |

Chromatographic Resolution Techniques for Metabolite Profiling

Effective chromatographic separation is essential to resolve the analyte and its internal standard from other endogenous components in the biological matrix, which can cause ion suppression or enhancement in the mass spectrometer. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly used for the analysis of mephenytoin and its metabolites. nih.govnih.gov

A C18 column is frequently employed, and the mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the metabolites and to ensure that they elute as sharp, symmetrical peaks. nih.gov The similar retention times of the analyte and the deuterated internal standard are a key advantage of this approach, as they experience similar matrix effects. aptochem.comuci.edu

Development and Validation of Bioanalytical Methods for Deuterated Metabolites

The development and validation of bioanalytical methods are governed by strict regulatory guidelines to ensure the reliability and reproducibility of the data. europa.eueuropa.eu

Establishment of Quantitative Analytical Standards and Reference Materials

High-purity, well-characterized reference standards for both the analyte (N-desmethyl mephenytoin) and the deuterated internal standard (rac N-Desmethyl Mephenytoin-D5) are fundamental for method validation. europa.eu A certificate of analysis for the reference standards is required to confirm their identity and purity. europa.eu Stock solutions of these standards are prepared in a suitable organic solvent and are used to prepare calibration standards and quality control (QC) samples by spiking them into a blank biological matrix. europa.eu

Assessment of Analytical Performance in Complex Biological Matrices

A full validation of the bioanalytical method is necessary to demonstrate its suitability for its intended purpose. europa.eu This involves assessing several key performance parameters, as outlined in Table 2, in the same biological matrix as the study samples (e.g., human plasma, urine). europa.euharvard.edu

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Accuracy | The closeness of the determined concentration to the true concentration. | The mean concentration should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). thermofisher.com |

| Precision | The degree of scatter between a series of measurements. Expressed as the coefficient of variation (CV) or relative standard deviation (RSD). | The CV should not exceed 15% (20% at the LLOQ). thermofisher.com |

| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range. | A correlation coefficient (r²) of ≥0.99 is typically desired. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio should be at least 5, and accuracy and precision criteria must be met. |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting substances from the biological matrix. | The CV of the ratio of the analyte peak area in the presence and absence of matrix should be within a specified range. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). | The mean concentration of the analyte in stability samples should be within ±15% of the nominal concentration. |

The successful validation of these parameters ensures that the analytical method is robust, reliable, and fit for the purpose of quantifying N-desmethyl mephenytoin in biological samples, with rac N-Desmethyl Mephenytoin-D5 playing an indispensable role in achieving the required level of accuracy and precision.

Pharmacokinetic and Pharmacodynamic Research Applications

Elucidation of Metabolic Fate and Clearance Mechanisms Through Isotopic Tracers

The use of stable isotope-labeled compounds such as rac N-Desmethyl Mephenytoin-D5 is instrumental in accurately characterizing the metabolic pathways and clearance mechanisms of mephenytoin (B154092). While not used as a tracer that is administered to a subject, its role as an internal standard in quantitative bioanalysis is fundamental to generating the high-quality data needed to map the metabolic fate of the unlabeled drug.

Mephenytoin undergoes stereoselective metabolism in the body. The (S)-enantiomer is primarily hydroxylated at the 4'-position of the phenyl ring to form 4'-hydroxymephenytoin, a reaction catalyzed almost exclusively by the cytochrome P450 enzyme CYP2C19. The (R)-enantiomer is metabolized through N-demethylation to nirvanol (5-ethyl-5-phenylhydantoin). The use of deuterated internal standards like rac N-Desmethyl Mephenytoin-D5 in LC-MS/MS methods allows for the precise and accurate quantification of both the parent drug and its key metabolites, 4'-hydroxymephenytoin and nirvanol, in biological matrices such as urine and plasma. nih.govnih.gov

By accurately measuring the concentrations of the parent drug and its metabolites over time, researchers can determine key pharmacokinetic parameters. These parameters, including clearance, volume of distribution, and elimination half-life, are crucial for understanding how the body processes and eliminates mephenytoin. The precision afforded by using a stable isotope-labeled internal standard is essential for the reliability of these calculations.

Table 1: Example LC-MS/MS Method Parameters for Mephenytoin and Metabolite Quantification

| Parameter | Value |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Internal Standard | rac N-Desmethyl Mephenytoin-D5 (Major) |

| Monitored Analytes | Mephenytoin, 4'-Hydroxymephenytoin, Nirvanol |

This table represents typical parameters for an LC-MS/MS method. Specific conditions can vary between different research studies.

Investigation of Cytochrome P450-Mediated Drug-Drug Interactions Affecting Mephenytoin Metabolism

A significant area of research where rac N-Desmethyl Mephenytoin-D5 plays a crucial role is in the investigation of drug-drug interactions involving the CYP450 enzyme system. Since CYP2C19 is the primary enzyme responsible for the metabolism of the pharmacologically more active (S)-mephenytoin, any co-administered drug that inhibits or induces this enzyme can significantly alter mephenytoin's plasma concentrations, potentially leading to adverse effects or therapeutic failure.

Stable isotope-labeled internal standards are essential for the accurate quantification of changes in mephenytoin metabolism in the presence of a potential inhibitor or inducer. For example, studies have investigated the inhibitory effect of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine on CYP2C19 activity using mephenytoin as a probe drug. nih.gov In such studies, participants are administered mephenytoin alone and then in combination with fluvoxamine. The use of a deuterated internal standard like rac N-Desmethyl Mephenytoin-D5 in the analysis of urine or plasma samples allows for precise measurement of the resulting changes in the S/R ratio of mephenytoin and the concentration of its metabolites.

A significant increase in the urinary S/R ratio of mephenytoin and a decrease in the excretion of 4'-hydroxymephenytoin after fluvoxamine administration provide clear evidence of CYP2C19 inhibition. nih.gov The accurate data obtained through these methods are critical for regulatory agencies and clinicians in making informed decisions about co-prescribing medications.

Table 2: Illustrative Data on the Effect of Fluvoxamine on Mephenytoin Metabolism in Extensive Metabolizers

| Parameter | Mephenytoin Alone (Mean) | Mephenytoin + Fluvoxamine (Mean) |

| Urinary S/R Ratio (0-8h) | 0.16 | 0.55 |

| Urinary Recovery of 4'-hydroxymephenytoin (mg, 0-8h) | 9.98 | 4.59 |

This table is based on findings from a study investigating the in vivo inhibition of CYP2C19 by fluvoxamine and demonstrates the type of data generated in such research. nih.gov

Contribution to Understanding Genetic Polymorphisms in Drug Metabolizing Enzymes and Variability in Metabolic Outcomes

The gene encoding the CYP2C19 enzyme is highly polymorphic, leading to significant inter-individual and inter-ethnic variability in the metabolism of its substrates, including mephenytoin. Individuals can be classified into different metabolizer phenotypes based on their genetic makeup, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).

The use of rac N-Desmethyl Mephenytoin-D5 as an internal standard is fundamental in studies that aim to correlate CYP2C19 genotype with the metabolic phenotype. In these studies, individuals are genotyped for common CYP2C19 variant alleles (e.g., *2, *3, *17) and then administered a probe dose of mephenytoin. The subsequent analysis of their urine or plasma for mephenytoin and its metabolites, quantified with high accuracy using a deuterated internal standard, allows for the determination of their metabolic ratio (e.g., S/R ratio).

This quantitative data is essential for establishing the functional consequences of different CYP2C19 genotypes. For instance, individuals homozygous for non-functional alleles (e.g., 2/2) are classified as PMs and exhibit a significantly higher S/R ratio and lower clearance of mephenytoin compared to EMs who have two functional alleles (e.g., 1/1).

Table 3: Example of Mephenytoin Pharmacokinetic Parameters in Different CYP2C19 Genotype Groups

| CYP2C19 Genotype | Phenotype | Mean S/R Mephenytoin Ratio (Urine) | Mean Mephenytoin Clearance (L/h) |

| 1/1 | Extensive Metabolizer (EM) | ~0.2 | ~2.5 |

| 1/2 | Intermediate Metabolizer (IM) | ~0.6 | ~1.8 |

| 2/2 | Poor Metabolizer (PM) | >1.0 | ~1.0 |

This table provides illustrative data based on established knowledge of CYP2C19 pharmacogenetics. The precise values can vary between studies.

The reliable data generated in these pharmacogenetic studies, underpinned by the use of stable isotope-labeled internal standards, is crucial for the development of personalized medicine strategies. By understanding how an individual's genetic makeup affects their ability to metabolize a drug like mephenytoin, clinicians can potentially adjust dosages to optimize therapeutic outcomes and minimize the risk of adverse drug reactions.

Research Applications in Specialized Scientific Domains

Forensic Toxicology: Identification and Quantitation of Drug Metabolites in Post-Mortem and Forensic Samples

In the realm of forensic toxicology, the precise identification and quantification of drugs and their metabolites in biological samples are paramount for accurate interpretation in post-mortem and other forensic investigations.

N-Desmethyl Mephenytoin (B154092), also known as Nirvanol, is a major active metabolite of the anticonvulsant drug Mephenytoin. nih.gov Its detection in toxicological screens is crucial for determining exposure to the parent compound. Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the simultaneous quantification of Mephenytoin and its metabolites in biological matrices such as urine. mdpi.com In a study developing such a method, the lower limit of quantification for Nirvanol in urine was established at 30 ng/mL. mdpi.com

The use of stable isotope-labeled internal standards, such as rac N-Desmethyl Mephenytoin-D5, is a cornerstone of modern quantitative analysis by mass spectrometry. These standards, which are chemically identical to the analyte but have a different mass due to the presence of deuterium (B1214612) atoms, are added to samples at a known concentration before sample preparation. This allows for the correction of any analyte loss during extraction and accounts for variability in the instrument's response, leading to more accurate and precise quantification. chemicalbook.com While direct studies detailing the use of rac N-Desmethyl Mephenytoin-D5 in routine post-mortem toxicological screens are not widely available in the reviewed literature, the principle of its application is well-established. For instance, a deuterated version of the N-desmethyl mephenytoin metabolite was used as an internal standard in a high-performance liquid chromatography-selected reaction monitoring (HPLC-SRM) MS/MS method to monitor the formation of the metabolite. researchgate.net

A case report on a Mephenytoin overdose highlighted that routine blood screening for another hydantoin (B18101) anticonvulsant, Phenytoin (B1677684), may not detect the presence of Mephenytoin. nih.gov This underscores the need for specific and sensitive analytical methods for Mephenytoin and its metabolites in toxicological analysis.

Table 1: Analytical Method Parameters for N-Desmethyl Mephenytoin Detection

| Parameter | Value | Reference |

|---|---|---|

| Analytical Method | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | mdpi.com |

| Sample Matrix | Human Urine | mdpi.com |

| Lower Limit of Quantification (LLOQ) | 30 ng/mL | mdpi.com |

| Internal Standard Principle | Stable Isotope Labeled | chemicalbook.com |

The rapid emergence of new psychoactive substances (NPS) presents a significant challenge to forensic toxicology laboratories, primarily due to the lack of reference materials and established metabolic profiles. diva-portal.orgnih.gov The identification of NPS metabolites is crucial for confirming consumption and understanding the toxicological implications.

While the search of available literature did not yield specific examples of rac N-Desmethyl Mephenytoin-D5 being directly used in the analysis of NPS metabolites, the underlying principles of using deuterated internal standards are highly relevant. The development of analytical methods for NPS often involves the use of in silico prediction tools to hypothesize potential metabolites. nih.gov Once potential metabolites are identified, targeted quantitative methods using LC-MS/MS are developed, which would ideally employ a corresponding stable isotope-labeled internal standard for each analyte to ensure accuracy. dundee.ac.uk Given that many NPS are designed to mimic the effects of established drugs, there can be structural similarities that might allow for the use of existing deuterated standards in preliminary screening or as part of a broader analytical strategy, although this is not explicitly documented for N-Desmethyl Mephenytoin-D5 in the context of NPS.

Environmental Analytical Chemistry: Detection as a Pharmaceutical Transformation Product

The increasing use of pharmaceuticals has led to their widespread presence in the environment, primarily through excretion and subsequent discharge from wastewater treatment plants. Understanding the fate and impact of these compounds and their transformation products is a key area of environmental analytical chemistry.

N-Desmethyl Mephenytoin (Nirvanol) has been identified as a pharmaceutical transformation product in the aquatic environment. researchgate.netazurewebsites.netresearchgate.netnih.govnih.gov Studies conducting non-target screening of wastewater have detected N-Desmethyl Mephenytoin in both wastewater effluent and river water samples. mdpi.comresearchgate.net This indicates that it is not completely removed by conventional wastewater treatment processes.

One study noted that some pharmaceutical transformation products can be more persistent than their parent compounds, citing Nirvanol as an example of this phenomenon. nih.gov Its presence in environmental waters highlights the need for monitoring not just the parent pharmaceutical compounds, but also their metabolites and transformation products, which may have their own environmental and toxicological profiles. azurewebsites.net

Table 2: Detection of N-Desmethyl Mephenytoin in Environmental Samples

| Sample Type | Compound Detected | Significance | References |

|---|---|---|---|

| Municipal Wastewater Effluent | N-Desmethyl Mephenytoin (Nirvanol) | Indicates incomplete removal during wastewater treatment. | mdpi.comresearchgate.net |

The environmental relevance of pharmaceutical metabolites is an area of growing concern. nih.gov Transformation products of pharmaceuticals can sometimes exhibit their own biological activity and may be more persistent in the environment than the parent drug. nih.gov The detection of N-Desmethyl Mephenytoin in wastewater effluents and rivers signifies a potential for long-term exposure to aquatic organisms. mdpi.comresearchgate.net

While specific ecotoxicological data for N-Desmethyl Mephenytoin is not extensively detailed in the reviewed literature, the general principle is that the environmental risk of pharmaceuticals should consider the contribution of their major metabolites. One study pointed out that for some pharmaceuticals, their transformation products can be more persistent than the parent compounds, with Nirvanol being mentioned as an example. nih.gov This persistence, coupled with any potential biological activity, underscores the importance of including major metabolites in environmental risk assessments of pharmaceuticals.

Systems Biology and Metabolomics Research

Systems biology and metabolomics are fields that aim to understand the complex interactions within biological systems and the complete set of small-molecule chemicals (metabolites) found within a biological sample, respectively. These approaches are increasingly being applied to understand drug metabolism and its effects.

Metabolic Flux Analysis Utilizing Stable Isotope-Assisted Techniques

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.orgnih.gov When applied to drug metabolism, MFA can provide a detailed picture of how a drug and its metabolites are processed by the body's enzymatic machinery. Stable isotope-assisted metabolomics is the method of choice for determining these fluxes. nih.gov

Theoretically, rac N-Desmethyl Mephenytoin-D5 can be employed as a tracer to investigate the metabolic flux through pathways responsible for its further biotransformation. As the N-demethylated metabolite of mephenytoin, rac N-Desmethyl Mephenytoin (also known as Nirvanol) is a known substrate for further metabolism, primarily through aromatic hydroxylation. nih.govpsu.edu

In a typical experimental setup, a biological system (e.g., human liver microsomes, cultured hepatocytes, or an in vivo model) would be exposed to rac N-Desmethyl Mephenytoin-D5. By tracking the appearance of deuterated downstream metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can calculate the rate of their formation. This provides a direct measure of the flux through specific metabolic pathways. For instance, the rate of formation of deuterated 4'-hydroxy-N-desmethyl mephenytoin would quantify the flux through the CYP2C19-mediated aromatic hydroxylation pathway for this metabolite. nih.gov

This approach is particularly valuable for:

Quantifying the contribution of different enzymes: By using specific chemical inhibitors or recombinant enzyme systems, the contribution of individual cytochrome P450 (CYP) isoforms to the metabolism of N-desmethyl mephenytoin can be precisely quantified.

Investigating drug-drug interactions: The impact of a co-administered drug on the metabolic flux of N-desmethyl mephenytoin can be determined, providing mechanistic insights into potential drug-drug interactions.

Studying the impact of genetic polymorphisms: The flux through specific metabolic pathways can be compared between systems expressing different genetic variants of metabolizing enzymes (e.g., CYP2C19 poor vs. extensive metabolizers), offering a functional readout of the genetic differences. nih.gov

| Parameter | Description | Relevance to rac N-Desmethyl Mephenytoin-D5 |

| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. | Quantifying the rate of conversion of rac N-Desmethyl Mephenytoin-D5 to its hydroxylated and other downstream metabolites. |

| Stable Isotope Tracer | A non-radioactive labeled compound used to follow the fate of atoms through a metabolic network. | rac N-Desmethyl Mephenytoin-D5 serves as a tracer, distinguishable from endogenous compounds by its mass. |

| Mass Isotopomer Distribution | The relative abundance of different isotopologues of a metabolite, which reflects the pathways of its formation. | Analysis of the mass spectra of metabolites to confirm the incorporation of the deuterium label and identify metabolic products. |

Uncovering Novel Metabolic Pathways and Networks

Beyond quantifying known metabolic fluxes, stable isotope labeling with compounds like rac N-Desmethyl Mephenytoin-D5 is a powerful strategy for the discovery of previously unknown metabolic pathways. acs.org The use of deuterium labeling provides a "tag" that allows for the sensitive and specific detection of all metabolites derived from the administered compound, even those present at very low concentrations. researchgate.net

The process of discovering novel metabolites involves administering rac N-Desmethyl Mephenytoin-D5 and then analyzing biological samples (e.g., urine, plasma, bile) for all deuterium-containing species. Advanced mass spectrometry techniques can be used to specifically screen for the characteristic isotopic signature of the deuterated compound and its metabolites. Any detected deuterated molecule that does not correspond to a known metabolite is a candidate for a novel biotransformation product.

The primary metabolic pathways of the parent drug, mephenytoin, are N-demethylation and 4'-hydroxylation. nih.govpsu.edu The N-demethylation of (S)-mephenytoin is catalyzed by CYP2C9 and CYP2B6. nih.gov The subsequent 4'-hydroxylation of the S-enantiomer is predominantly carried out by CYP2C19. nih.gov While these major pathways are well-documented, the use of a sensitive tracer like rac N-Desmethyl Mephenytoin-D5 could potentially uncover minor or previously unidentified pathways, such as:

Alternative sites of hydroxylation: Hydroxylation at other positions on the phenyl ring or on the ethyl group.

Conjugation reactions: Formation of glucuronide or sulfate (B86663) conjugates of the hydroxylated metabolites.

Ring cleavage or other rearrangements: More complex biotransformations that lead to significant structural changes.

The identification of such novel metabolites is crucial for a complete understanding of the drug's disposition and can have important implications for toxicology and drug interaction potential. The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism research, enabling a comprehensive profiling of metabolic pathways. acs.orgnih.gov

| Metabolite of Mephenytoin | Enzyme(s) Involved | Significance |

| (S)-4'-hydroxymephenytoin | CYP2C19 nih.gov | Major metabolite in extensive metabolizers. nih.gov |

| N-desmethylmephenytoin (Nirvanol) | CYP2C9, CYP2B6 nih.gov | Active metabolite. wikipedia.org |

| p-hydroxyphenyl-phenylhydantoin (p-HPPH) | CYP2C9, CYP2C19 drugbank.com | Major metabolite of the related drug phenytoin, indicating a potential pathway for N-desmethyl mephenytoin. |

Q & A

Basic Research Questions

Q. How can researchers ensure the identity and purity of rac N-Desmethyl Mephenytoin-D5 during synthesis?

- Methodological Answer : Employ orthogonal analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for isotopic integrity (e.g., verifying deuterium incorporation). Cross-reference results with pharmacopeial standards (USP/EP) where applicable to ensure traceability and accuracy. Detailed experimental protocols should be documented, including instrument parameters and calibration methods .

Q. What are the best practices for storing rac N-Desmethyl Mephenytoin-D5 to maintain stability?

- Methodological Answer : Store the compound at -20°C in airtight, light-protected containers to minimize degradation. Conduct accelerated stability studies under varying conditions (e.g., temperature, humidity) using HPLC to monitor purity over time. Include batch-specific storage recommendations in the supplementary materials of publications to aid reproducibility .

Q. How should analytical methods for quantifying rac N-Desmethyl Mephenytoin-D5 be validated in pharmacokinetic studies?

- Methodological Answer : Validate methods per ICH guidelines by assessing accuracy (spiked recovery tests), precision (intra- and inter-day variability), specificity (absence of matrix interference), and linearity (calibration curves). Include deuterated internal standards to correct for matrix effects in biological samples. Document validation parameters in the "Experimental" section of manuscripts with raw data in supplementary files .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of rac N-Desmethyl Mephenytoin-D5 in vivo?

- Methodological Answer : Use deuterium tracing combined with LC-MS/MS to track metabolite formation. Employ hepatocyte or microsomal incubation models to isolate phase I/II metabolism. Optimize experimental variables (e.g., incubation time, enzyme concentrations) via factorial design to identify key metabolic interactions .

Q. How should contradictions in pharmacokinetic data between studies be resolved?

- Methodological Answer : Perform a systematic meta-analysis to identify confounding variables (e.g., dosing regimens, species differences). Replicate conflicting experiments under standardized conditions, controlling for factors like CYP450 enzyme activity. Use Bayesian statistical models to quantify uncertainty and integrate disparate datasets .

Q. What computational approaches are effective for modeling rac N-Desmethyl Mephenytoin-D5’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with molecular dynamics (MD) to predict binding affinities and metabolic sites. Validate predictions using site-directed mutagenesis of CYP isoforms and kinetic assays. Publish simulation parameters and force-field details to enable peer validation .

Q. How can factorial design optimize the synthesis of rac N-Desmethyl Mephenytoin-D5 for isotopic fidelity?

- Methodological Answer : Apply a 2^k factorial design to test variables such as reaction temperature, deuterium source concentration, and catalyst loading. Use ANOVA to identify significant factors affecting deuterium incorporation. Include response surface methodology (RSM) to refine optimal conditions and publish full design matrices in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.